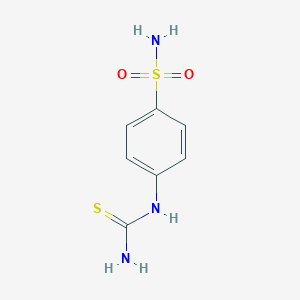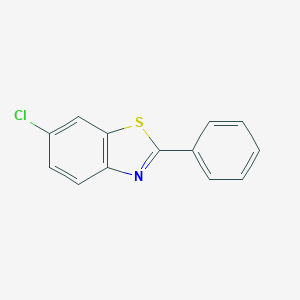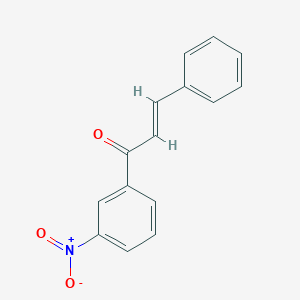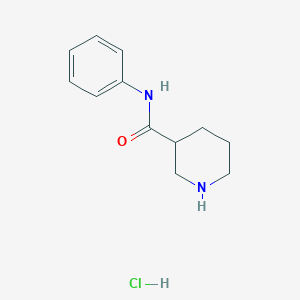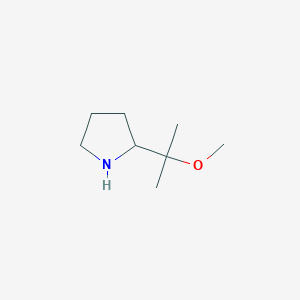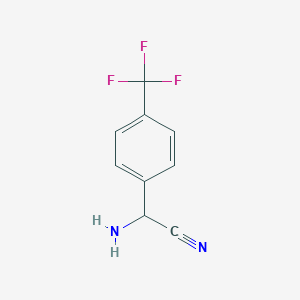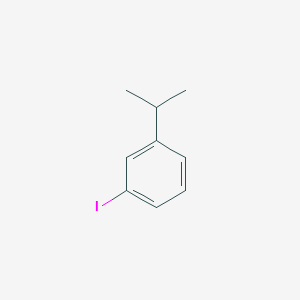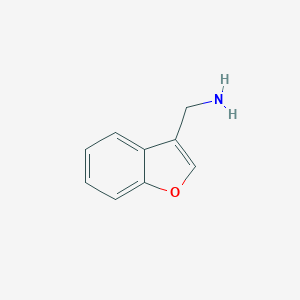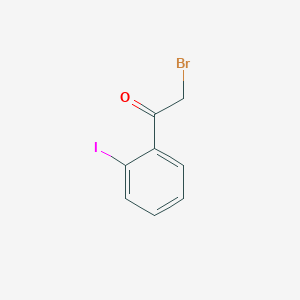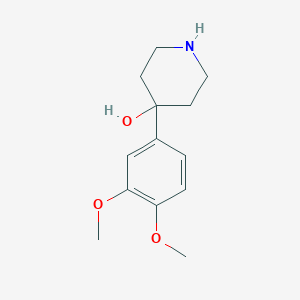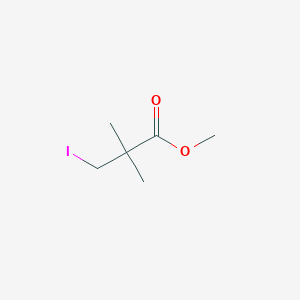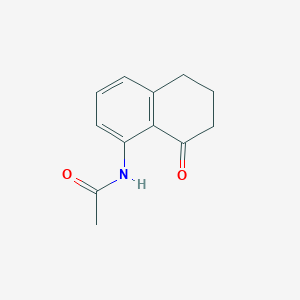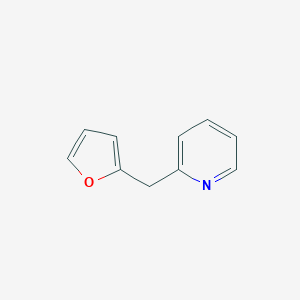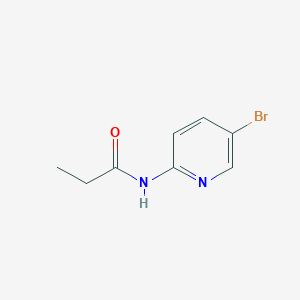![molecular formula C21H19NO5 B169084 Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester CAS No. 136902-63-1](/img/structure/B169084.png)
Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester, also known as cyanobenzyl butyl ether (CBBE), is a chemical compound with potential applications in scientific research. CBBE is a synthetic compound that is commonly used in the pharmaceutical industry as a building block for the synthesis of various drugs.
Mécanisme D'action
The mechanism of action of CBBE is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It may also interact with cellular signaling pathways, leading to its anti-inflammatory and anticancer effects.
Effets Biochimiques Et Physiologiques
CBBE has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in inflammation. It has also been shown to have analgesic effects, which may be due to its interaction with cellular signaling pathways involved in pain sensation. CBBE has been shown to have anticancer effects, which may be due to its ability to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CBBE in lab experiments is its synthetic nature, which allows for the production of large quantities of the compound. CBBE is also relatively stable and can be stored for long periods of time. However, one limitation of using CBBE in lab experiments is its potential toxicity. Studies have shown that CBBE may have toxic effects on certain cells, and caution should be taken when handling the compound.
Orientations Futures
Future research on CBBE could focus on its potential use in the development of drugs for the treatment of various diseases. Studies could also investigate the mechanism of action of CBBE in more detail, as well as its potential toxicity and safety profile. In addition, research could explore the synthesis of analogs of CBBE with improved pharmacological properties.
Méthodes De Synthèse
CBBE can be synthesized through a multi-step process that involves the reaction of 4-cyanophenol with butyl bromide to produce 4-butoxyphenyl cyanide. This intermediate is then reacted with 4-acetoxybenzoic acid in the presence of a catalyst to yield CBBE. The purity of the compound can be improved through recrystallization and purification techniques.
Applications De Recherche Scientifique
CBBE has been used in scientific research for its potential pharmacological properties. Studies have shown that CBBE has anti-inflammatory, analgesic, and anticancer effects. It has also been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. CBBE has been studied for its potential use in the development of drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
136902-63-1 |
|---|---|
Nom du produit |
Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester |
Formule moléculaire |
C21H19NO5 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(4-cyanophenyl) 4-(4-prop-2-enoyloxybutoxy)benzoate |
InChI |
InChI=1S/C21H19NO5/c1-2-20(23)26-14-4-3-13-25-18-11-7-17(8-12-18)21(24)27-19-9-5-16(15-22)6-10-19/h2,5-12H,1,3-4,13-14H2 |
Clé InChI |
CHTNMZRJDIKRPJ-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
SMILES canonique |
C=CC(=O)OCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Synonymes |
Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



